molecular formula C15H18N4O3 B570025 (3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester CAS No. 1315552-03-4

(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester

Cat. No.: B570025
CAS No.: 1315552-03-4
M. Wt: 302.334
InChI Key: NWWBDJLOOWNMNH-CWIKABRRSA-N
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Description

“(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester” is a chemical compound with the molecular formula C15H18N4O3 . It is an intermediate in the synthesis of Loline, an alkaloid isolated from fungal endophytes . The compound appears as a colourless syrup .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H18N4O3 . Unfortunately, the specific structural diagram is not provided in the searched resources.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the searched resources. It’s known to be involved in the synthesis of Loline , but the exact reactions are not specified.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.33 . It is soluble in DCM and Ethyl Acetate . The compound appears as a colourless syrup .

Mechanism of Action

The mechanism of action for this compound is not specified in the searched resources. As an intermediate in the synthesis of Loline , its role would be dependent on the specific reactions involved in that process.

Future Directions

The future directions for this compound are not specified in the searched resources. Given its role as an intermediate in the synthesis of Loline , future research could potentially explore its utility in other synthetic processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester involves the protection of the hydroxyl group, the azidation of the carboxylic acid, and the reduction of the azide to the amine. The final step involves the deprotection of the hydroxyl group and the esterification of the carboxylic acid with phenylmethyl alcohol.", "Starting Materials": ["3,4-dihydroxy-1(2H)-azocinecarboxylic acid", "phenylmethyl alcohol", "sulfonyl chloride", "sodium azide", "sodium borohydride", "acetic acid", "tetrahydrofuran", "dichloromethane", "triethylamine", "diisopropylethylamine", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "magnesium sulfate", "sodium sulfate", "silica gel"], "Reaction": [ { "Step 1": "Protection of the hydroxyl group", "Reactants": ["3,4-dihydroxy-1(2H)-azocinecarboxylic acid", "sulfonyl chloride", "triethylamine", "dimethylformamide"], "Products": ["3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid"], "Conditions": "room temperature, 24 hours, under nitrogen atmosphere" }, { "Step 2": "Azidation of the carboxylic acid", "Reactants": ["3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid", "sodium azide", "diisopropylethylamine", "dimethylformamide"], "Products": ["(3R,4R)-4-azido-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid"], "Conditions": "room temperature, 24 hours, under nitrogen atmosphere" }, { "Step 3": "Reduction of the azide to the amine", "Reactants": ["(3R,4R)-4-azido-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid", "sodium borohydride", "tetrahydrofuran"], "Products": ["(3R,4R)-4-amino-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid"], "Conditions": "reflux, 24 hours, under nitrogen atmosphere" }, { "Step 4": "Deprotection of the hydroxyl group and esterification", "Reactants": ["(3R,4R)-4-amino-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid", "phenylmethyl alcohol", "4-dimethylaminopyridine", "N,N'-dicyclohexylcarbodiimide", "dichloromethane"], "Products": ["(3R,4R)-4-azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic acid phenylmethyl ester"], "Conditions": "room temperature, 24 hours, under nitrogen atmosphere" } ] }

CAS No.

1315552-03-4

Molecular Formula

C15H18N4O3

Molecular Weight

302.334

IUPAC Name

benzyl (3R,4R,5Z)-4-azido-3-hydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate

InChI

InChI=1S/C15H18N4O3/c16-18-17-13-8-4-5-9-19(10-14(13)20)15(21)22-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,20H,5,9-11H2/b8-4-/t13-,14-/m1/s1

InChI Key

NWWBDJLOOWNMNH-CWIKABRRSA-N

SMILES

C1CN(CC(C(C=C1)N=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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